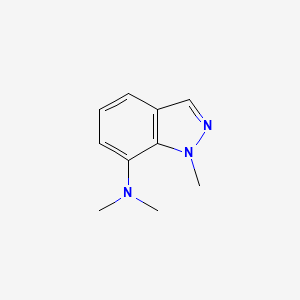
N,N,1-Trimethyl-1H-indazol-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,1-Trimethyl-1H-indazol-7-amine is a chemical compound belonging to the class of indazoles, which are nitrogen-containing heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Synthetic Routes and Reaction Conditions:
Transition Metal Catalyzed Reactions: One common synthetic route involves the use of transition metals such as palladium or copper to catalyze the formation of the indazole ring.
Reductive Cyclization Reactions: Another approach is reductive cyclization, where precursors undergo cyclization in the presence of reducing agents.
Consecutive Formation of C–N and N–N Bonds: This method involves the formation of carbon-nitrogen and nitrogen-nitrogen bonds without the need for a catalyst or solvent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized synthetic schemes to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
N,N,1-Trimethyl-1H-indazol-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its medicinal properties, such as anti-inflammatory and antiviral activities.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.
Mécanisme D'action
The mechanism by which N,N,1-Trimethyl-1H-indazol-7-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
N,N,1-Trimethyl-1H-indazol-7-amine is compared with other similar compounds to highlight its uniqueness:
Indazole: A closely related compound with similar biological activities.
1H-Indazole: Another indazole derivative with distinct chemical properties.
2H-Indazole: A structural isomer of indazole with different reactivity.
These compounds share common features but differ in their chemical structure and biological activities, making this compound unique in its applications.
Propriétés
Numéro CAS |
918903-66-9 |
|---|---|
Formule moléculaire |
C10H13N3 |
Poids moléculaire |
175.23 g/mol |
Nom IUPAC |
N,N,1-trimethylindazol-7-amine |
InChI |
InChI=1S/C10H13N3/c1-12(2)9-6-4-5-8-7-11-13(3)10(8)9/h4-7H,1-3H3 |
Clé InChI |
LNQAIFBBWVNHHT-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC=C2N(C)C)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-methylthiophen-2-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15174137.png)
![methyl N-[2-(2-bromophenyl)-2-methylpropyl]carbamate](/img/structure/B15174143.png)
![Tert-butyl 3-[(5-bromopyridin-2-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B15174144.png)
![4-[1-Amino-2-(morpholin-4-yl)-2-oxoethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B15174152.png)
![6-[2-(dimethylamino)ethyl-methylamino]-1,3-dimethyl-N-[(3-propan-2-yloxyphenyl)carbamoyl]pyrazolo[3,4-b]pyridine-5-carboxamide;hydrochloride](/img/structure/B15174158.png)
![3-tert-Butyl[1,2,4]triazolo[4,3-a]pyridine-6-carbaldehyde](/img/structure/B15174173.png)
![14-[(2,6-Dichlorophenyl)methyl]-4,4-dimethyl-8-propan-2-yl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B15174177.png)
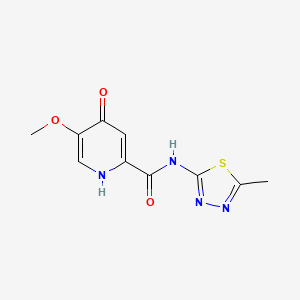
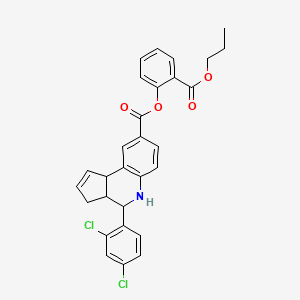
![6'-ethyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'(4'H)-thione](/img/structure/B15174192.png)
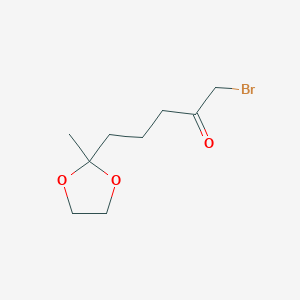
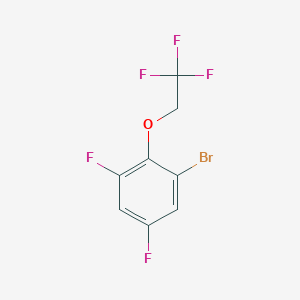
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[2-[(2-methoxyphenyl)methyl]-1H-benzimidazol-6-yl]-1-[trans-4-(4-methyl-1-piperazinyl)cyclohexyl]-](/img/structure/B15174211.png)

